molecular formula C8H7N3O2 B13913660 Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B13913660
M. Wt: 177.16 g/mol
InChI Key: YJEREMVSBMBEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a chemical intermediate of significant interest in medicinal chemistry due to its incorporation of the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold . This fused heterocyclic system is recognized as a multimodal pharmacophore and is an integral structural component of several therapeutically important drugs . Notably, this core structure is found in remdesivir, a broad-spectrum antiviral medication, and avapritinib, a kinase inhibitor used in oncology . The pyrrolo[2,1-f][1,2,4]triazine nucleus is a subject of extensive research, particularly in targeted cancer therapy, because it can serve as a key scaffold for designing potent kinase inhibitors . These inhibitors can target a wide range of kinases, including VEGFR-2, EGFR, HER2, and anaplastic lymphoma kinase (ALK), which are implicated in cellular proliferation and survival pathways in various cancers . The specific ester functional group on this molecule makes it a versatile building block for further synthetic elaboration. Researchers can leverage the reactivity of the ester for hydrolysis to the carboxylic acid or amidation reactions to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This allows for the optimization of potency, selectivity, and other drug-like properties. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. This product should not be used in humans or animals.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-9-5-6-3-2-4-11(6)10-7/h2-5H,1H3

InChI Key

YJEREMVSBMBEHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrole Derivatives

This is the most common and straightforward method for preparing methyl pyrrolo[2,1-f]triazine-2-carboxylate. The general strategy involves:

  • Starting Material: N-unsubstituted pyrrole derivatives, such as methyl pyrrole-2-carboxylate.
  • N-Amination: Introduction of the N–N bond by N-amination using reagents like chloramine (NH2Cl) or O-(diphenylphosphinyl)hydroxylamine.
  • Cyclization: Heating with formamide at elevated temperatures (~165°C) to induce cyclization forming the triazine ring.
  • Functionalization: Subsequent steps may include chlorination (e.g., with POCl3) or bromination to introduce substituents at specific positions.

Example Reaction Sequence:

Step Reagents/Conditions Product/Intermediate Notes
1 Methyl pyrrole-2-carboxylate + NH2Cl N-aminopyrrole derivative Key N–N bond formation
2 Heating with formamide (165°C) Pyrrolo[2,1-f]triazine core formed Cyclization step
3 POCl3 treatment Chlorinated derivative (e.g., ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f]triazine-6-carboxylate) Enhances reactivity for further transformations

This method has been optimized to achieve high yields and regioselectivity. For example, N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate followed by cyclization and chlorination yielded the corresponding pyrrolotriazine in high yield.

Synthesis via Bromohydrazone Intermediates

An alternative approach involves the condensation of bromohydrazone intermediates:

  • Key Intermediate: Bromohydrazone formed by condensation of 2-bromo-1,1-dimethoxyethane with carbobenzyloxy hydrazine (NH2NHCbz) under acidic conditions.
  • Subsequent Steps: C-alkylation, acid-catalyzed cyclization, and removal of protecting groups to yield 1-aminopyrrole.
  • Final Cyclization: Reaction with formamidine acetate in the presence of triethylamine leads to the formation of the pyrrolotriazine ring.

This route is advantageous for its clean reaction profile and good yields under optimized acidic conditions, particularly using concentrated phosphoric acid for the initial condensation.

Synthesis via Formation of Triazinium Dicyanomethylide

This method involves:

  • Initial Step: Reaction of tetracyanoethylene oxide with a triazine precursor to form triazinium dicyanomethylide.
  • Cycloaddition: A [2+2] cycloaddition with phenyl vinyl sulfoxide produces substituted pyrrolo[2,1-f]triazine derivatives.

This approach is efficient for preparing functionalized triazine derivatives that serve as precursors for inhibitors targeting kinases such as IRAK4.

Multistep Synthesis via Pyridine and Pyrrole Derivatives

This method includes:

  • Bromination and amide formation of aminopyridine derivatives.
  • N-amination of pyrrole derivatives.
  • Copper-catalyzed coupling of pyridine-3-carbaldehyde with N-aminopyrroles to afford pyrrolotriazines.

Summary Table of Preparation Methods

Method Key Starting Materials Key Reagents/Conditions Advantages Typical Yields
1. From Pyrrole Derivatives Methyl pyrrole-2-carboxylate NH2Cl, formamide (165°C), POCl3 Straightforward, high regioselectivity High (up to >80%)
2. Via Bromohydrazone 2-bromo-1,1-dimethoxyethane, NH2NHCbz Acid (H3PO4), Et3N, formamidine acetate Clean reaction, good yields Moderate to high
3. Triazinium Dicyanomethylide Tetracyanoethylene oxide, triazine precursor Cycloaddition with phenyl vinyl sulfoxide Efficient for functionalized derivatives Moderate
4. Multistep via Pyridine and Pyrrole Aminopyridine derivatives, N-aminopyrroles Bromination, Cu-catalyzed coupling Allows diverse substitution Moderate
5. Transition Metal-Mediated Chromene aldehydes, amino pyrroles CuCl2·2H2O, NaOAc, DMSO, amidines/hydrazines One-pot, multiple bond formation Good to excellent
6. Rearrangement of Pyrrolooxadiazines 3-chloro-1H-pyrrole-2-carboxylic acid NH4Cl, NaClO, PPh3, Br2, Et3N Novel route, regioselective Moderate

Detailed Research Findings

  • N-Amination Efficiency: Use of chloramine (NH2Cl) is preferred due to its cost-effectiveness and cleaner reaction profile compared to other aminating agents.
  • Cyclization Conditions: Heating with formamide at ~165°C is a common and effective cyclization condition for forming the triazine ring.
  • Functional Group Tolerance: Transition metal-catalyzed methods tolerate various substituents, enabling synthesis of a broad range of derivatives for pharmaceutical exploration.
  • Regioselectivity: Bromination and chlorination steps are regioselective, allowing targeted functionalization at specific ring positions, critical for biological activity tuning.
  • Applications: The synthesized methyl pyrrolo[2,1-f]triazine-2-carboxylate derivatives have been studied as kinase inhibitors and antiviral agents, including relevance to remdesivir analogs for COVID-19 treatment.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound with a fused pyrrole and triazine structure, characterized by a unique arrangement of nitrogen atoms within the triazine ring. It has a molecular formula of C8H7N3O2C_8H_7N_3O_2 and a molecular weight of 177.16 . This compound is significant in medicinal chemistry due to its biological activity and potential applications in drug development.

Applications in Medicinal Chemistry

This compound is primarily used in medicinal chemistry as a potential drug candidate. Its derivatives are explored for their efficacy as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation and survival, such as the phosphatidylinositol-3 kinase signaling pathway. The compound serves as a valuable building block in synthesizing more complex pharmaceutical agents.

This compound exhibits significant biological activity, especially as a kinase inhibitor. Research shows that derivatives of this compound can selectively target kinases involved in tumor growth and angiogenesis, making it a promising candidate for cancer therapy.

Interaction Studies

Interaction studies reveal that this compound interacts with various biological targets, underscoring its potential therapeutic utility and guiding the development of more potent analogs.

Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Various synthetic strategies have been developed to produce this compound. Key methods include:

  • N-amination: N-amination of methyl pyrrole-2-carboxylate using an aminating agent to introduce the N–N bond .
  • Cyclization: Hydrolytic cyclization followed by S-methylation to yield bicyclic compounds .
  • Triazine Formation: Reaction of 1-aminopyrrole with formamidine acetate to form a pyrrolotriazine .
  • Transition metal mediated synthesis: Copper-catalyzed coupling of pyridine-3-carbaldehyde with N-aminopyrroles .

These methods demonstrate the adaptability of synthetic approaches for obtaining this compound.

Structural Analogs and Unique Features

This compound shares structural similarities with other heterocyclic compounds, including:

Compound NameStructure TypeUnique Features
Pyrrolo[3,4-b]quinolin-1-oneFused heterocycleKnown for antitumor activity
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinFused heterocycleExhibits antiviral properties
Triazolo[3,4-b]quinolineFused triazole and quinolinePotent against various cancer cell lines

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the pyrrole and triazine rings. This distinct structure contributes to its selective biological activity and potential as a therapeutic agent.

Research and Development

Mechanism of Action

The mechanism of action of methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Kinase Inhibition

  • This compound: Serves as a template for kinase inhibitors mimicking quinazoline scaffolds. Derivatives like 2-arylaminopyrrolotriazines (e.g., compound 17 in ) inhibit kinases such as VEGFR-2 and AAK1 .
  • 4-Chloro-2-(methylsulfanyl) Analog : Used in synthesizing LKB1/AAK1 dual inhibitors, with crystallographic data (PDB ID 8GMC) confirming binding to AAK1’s ATP pocket .
  • 6-Aminocarbonyl Derivative: Designed via scaffold hopping, this analog shows antiproliferative activity against cancer cell lines (IC₅₀ < 1 μM in some cases), highlighting its divergence from kinase-focused analogs .

Antiviral Potential

  • Ethyl 4-chloro analogs () are hypothesized to exhibit broader antiviral activity due to their halogenated triazine systems .

Biological Activity

Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as a scaffold for various therapeutic applications. This article reviews the synthesis, biological activities, and research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step synthetic routes that incorporate pyrrole and triazine derivatives. Various methods have been reported in the literature to achieve this compound:

  • N-Amination of Methyl Pyrrole-2-Carboxylate : This method introduces the key N–N bond necessary for forming the pyrrolo[2,1-f][1,2,4]triazine structure.
  • Cyclization Reactions : Following the formation of intermediates, cyclization reactions are crucial for establishing the fused triazine ring system.
  • Functionalization : The introduction of various substituents can enhance biological activity and selectivity towards specific targets such as kinases.

Biological Activity

This compound exhibits a range of biological activities:

1. Anticancer Activity

Recent studies indicate that derivatives of pyrrolo[2,1-f][1,2,4]triazine show promising anticancer properties. For instance:

  • VEGFR-2 Inhibition : Compounds containing this scaffold have been tested against vascular endothelial growth factor receptor 2 (VEGFR-2), with some showing IC50 values as low as 0.023 µM, indicating potent inhibitory activity against this kinase involved in tumor angiogenesis .
CompoundTarget KinaseIC50 (µM)
1VEGFR-20.066
3VEGFR-20.023
10EGFR0.100

2. Antiviral Activity

Methyl pyrrolo[2,1-f][1,2,4]triazine derivatives have also been explored for antiviral properties:

  • Neuraminidase Inhibition : Some compounds have shown efficacy against influenza viruses by inhibiting neuraminidase with selectivity indices indicating low cytotoxicity .

3. Kinase Inhibition

The compound has been identified as a potential inhibitor for various protein kinases:

  • EGFR and HER Kinases : Certain derivatives displayed significant activity against EGFR and HER kinases with IC50 values reflecting their potency .

Case Study 1: Anticancer Efficacy

In vivo studies using GEO and N87 xenograft models demonstrated that specific methyl pyrrolo[2,1-f][1,2,4]triazine derivatives significantly reduced tumor sizes when administered both subcutaneously and orally . The results suggest that these compounds could serve as effective treatments for cancers driven by aberrant kinase activity.

Case Study 2: Antiviral Mechanisms

Molecular docking studies have provided insights into the mechanism of action for antiviral activity. Compounds were found to occupy critical binding sites on viral proteins such as neuraminidase . This binding disrupts viral replication cycles effectively.

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